molecular formula C17H16F2N2O2 B2579929 2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-72-4

2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2579929
CAS RN: 2034617-72-4
M. Wt: 318.324
InChI Key: HJBTUVVUOPCRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as DFP-10825, is a novel small molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Reactivity

Research into compounds with structures similar to "2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" often focuses on their synthesis and reactivity. For instance, the synthesis of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands has been explored for the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA), showcasing the potential of these complexes in polymer chemistry (Wang et al., 2012). Similarly, the utilization of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in metal-free [2+2] cycloaddition reactions for synthesizing substituted cyclobutenes has been demonstrated, highlighting innovative approaches to cycloaddition reactions without the need for metal catalysts or extreme conditions (Alcaide et al., 2015).

Structural Characterization

Structural characterization forms a significant part of research into these compounds, with studies often utilizing a variety of spectroscopic and crystallographic techniques. For example, the synthesis and X-ray diffraction analysis of a novel pyrrole derivative for corrosion inhibition purposes were reported, showcasing the importance of detailed structural elucidation in understanding the properties and potential applications of these compounds (Louroubi et al., 2019).

Optical and Material Properties

Research has also delved into the optical and material properties of compounds with similar structural features, such as the development of highly soluble fluorinated polyimides derived from novel pyridine-containing diamines. These studies emphasize the compounds' potential in creating materials with desirable thermal stability, mechanical strength, and optical transparency, indicating their applicability in advanced material science (Yan et al., 2011).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-13-2-1-12(16(19)10-13)9-17(22)21-8-5-15(11-21)23-14-3-6-20-7-4-14/h1-4,6-7,10,15H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBTUVVUOPCRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

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